3,4-Difluoro-3'-iodobenzophenone
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Overview
Description
3,4-Difluoro-3’-iodobenzophenone is an organic compound with the molecular formula C13H7F2IO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3’-iodobenzophenone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for 3,4-Difluoro-3’-iodobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with sodium borohydride can produce an alcohol .
Scientific Research Applications
3,4-Difluoro-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug development or material synthesis .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-4-fluorobenzophenone: Similar but with different substitution patterns, affecting its reactivity and applications.
4-Iodo-3,5-difluorobenzophenone: Another isomer with different properties and uses
Uniqueness
3,4-Difluoro-3’-iodobenzophenone is unique due to the specific positioning of the fluorine and iodine atoms, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution and coupling reactions .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2IO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBGRVIJMXBSHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260392 |
Source
|
Record name | (3,4-Difluorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-71-7 |
Source
|
Record name | (3,4-Difluorophenyl)(3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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